Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a chloro-substituted tetrahydrobenzo-thieno-pyrimidine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction may involve the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with nucleic acids or proteins, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene derivatives: Known for their wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Uniqueness: Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate stands out due to its specific chloro-substitution and the presence of an ethyl ester group, which may enhance its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H13ClN2O2S |
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Molecular Weight |
296.77 g/mol |
IUPAC Name |
ethyl (7S)-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
YFZWICASFZMXGG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
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